Tryptophylglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Glu-OH typically involves the coupling of L-tryptophan and L-glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-Trp-Glu-OH may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids under controlled conditions, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Glu-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of carboxyl groups can yield alcohols .
Scientific Research Applications
H-Trp-Glu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving PPAR-α.
Medicine: H-Trp-Glu-OH has potential therapeutic applications in metabolic disorders due to its ability to modulate lipid metabolism.
Industry: It is used in the development of peptide-based drugs and as a research tool in various biochemical assays
Mechanism of Action
H-Trp-Glu-OH exerts its effects primarily through its interaction with PPAR-α. This receptor is a nuclear hormone receptor that regulates the expression of genes involved in lipid metabolism. Upon binding to PPAR-α, H-Trp-Glu-OH activates the receptor, leading to increased expression of genes involved in fatty acid oxidation and lipid uptake. This results in reduced lipid accumulation in cells .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Trp-OH: Another dipeptide with similar biological activities.
L-Tryptophyl-L-glutamic acid methyl ester: A derivative with modified properties.
L-Tryptophyl-L-glutamic acid amide: Another derivative with potential therapeutic applications
Uniqueness
H-Trp-Glu-OH is unique due to its specific interaction with PPAR-α, which distinguishes it from other dipeptides. Its ability to modulate lipid metabolism makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQCLSQVQBOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Tryptophyl-Glutamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029082 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.